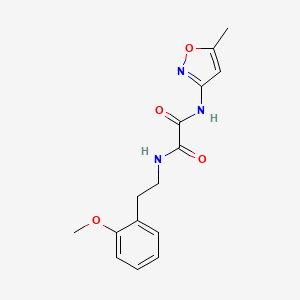

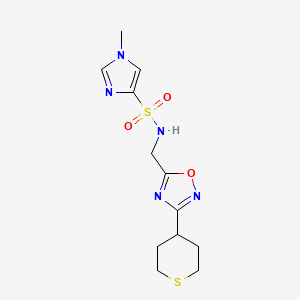

![molecular formula C15H14N2O2S2 B2502455 1-[2-(Furan-2-il)-2-(tiofeno-2-il)etil]-3-(tiofeno-2-il)urea CAS No. 2097859-66-8](/img/structure/B2502455.png)

1-[2-(Furan-2-il)-2-(tiofeno-2-il)etil]-3-(tiofeno-2-il)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea" is a urea derivative that incorporates furan and thiophene moieties. These heterocyclic components are known for their significance in medicinal chemistry due to their biological activities. The furan ring, in particular, is a crucial fragment in various pharmacologically active compounds, and thiophene derivatives have been widely explored for their electrochemical properties .

Synthesis Analysis

The synthesis of urea derivatives typically involves the coupling of an isocyanate group with an amine. In the context of the provided papers, although the exact synthesis of the compound is not described, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, was synthesized by coupling furfural with urea . This suggests that a similar approach could be employed for the synthesis of "1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea," potentially involving the initial formation of a furan-2-ylmethyl intermediate that could be further modified to introduce the thiophene groups.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The furan and thiophene rings are likely to influence the electronic distribution and conformation of the molecule, which can affect its interaction with biological targets or its electrochemical properties. The exact molecular structure analysis would require techniques such as NMR, FTIR, or GC-MS, as used in the characterization of the related compound .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including hydrogen bonding due to the presence of amine groups. The furan and thiophene rings can undergo electrophilic substitution reactions, which are useful in further functionalizing the compound. The electrochemical polymerization of a related compound, 2-(thiophen-2-yl)furan, indicates that such thiophene-furan derivatives can be polymerized to enhance their capacitance properties, which could be relevant for the development of materials for supercapacitor applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea" would be influenced by its molecular structure. The presence of heteroatoms in furan and thiophene rings contributes to the compound's polarity, solubility, and potential for forming hydrogen bonds. The related compound's bioactivity against various pathogens, except Bacillus subtilis, suggests that the compound may also exhibit broad-spectrum antimicrobial activity . The electrochemical properties of the thiophene-furan derivative, such as specific capacitance and cycling stability, are enhanced in certain electrolytes, which could be an important consideration for the compound's application in energy storage devices .

Aplicaciones Científicas De Investigación

- Investigación: Se sintetizaron derivados de furan-2-il(fenil)metanona y se evaluó su actividad inhibitoria de PTK in vitro. Algunos de estos derivados mostraron resultados prometedores, comparables o incluso mejores que la genisteína (un compuesto de referencia positivo). Se investigaron las relaciones estructura-actividad (SAR) de estos compuestos .

- Investigación: Si bien no se menciona explícitamente para este compuesto, los derivados de furan-2-il y tiofeno a menudo exhiben actividad antioxidante .

Inhibición de la tirosina quinasa de proteína (PTK)

Propiedades antioxidantes

Supresión del apetito

Mecanismo De Acción

Target of Action

The primary targets of the compound “1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea” are currently unknown. This compound is a derivative of thiophene, which is known to have a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets and can induce a range of biological responses .

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of thiophene derivatives .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c18-15(17-14-6-3-9-21-14)16-10-11(12-4-1-7-19-12)13-5-2-8-20-13/h1-9,11H,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJZNLDLTXDEBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)NC2=CC=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

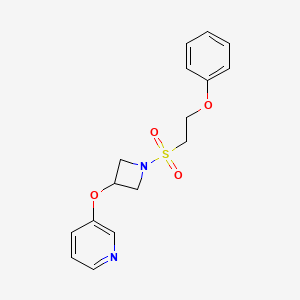

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

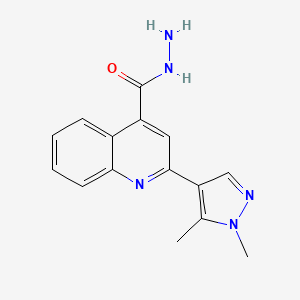

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

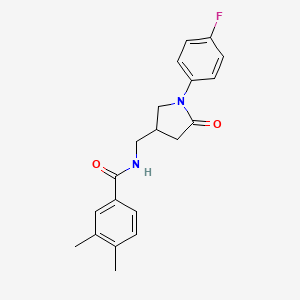

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)